2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Activity
The synthesis and evaluation of anti-inflammatory activities of some thiazolo[3,2-b]-1,2,4-triazole derivatives, including Michael addition products with cyclic secondary amines like piperidine, have been documented. These compounds were confirmed by spectral and elementary analysis, with investigations into their anti-inflammatory activities revealing significant results (Tozkoparan et al., 1999).
Antimicrobial Activity
A series of novel derivatives, including 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile, have been synthesized and screened for their antibacterial and antifungal activities. These compounds showed significant biological activity against various tested microorganisms, with some exhibiting good antimicrobial activity (Suresh et al., 2016).
Anticancer Activity
The study of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors included detailed analysis of tautomeric properties, conformations, and the mechanism behind their anti-cancer properties. These compounds showed potential anti-cancer activity, with compound 4 displaying the best binding affinity and being identified as the most active compound in this regard (Karayel, 2021).
Antifungal Compound Solubility and Pharmacokinetics
The synthesis, characterization, and solubility thermodynamics of a novel antifungal compound of the 1,2,4-triazole class, demonstrating its solubility in various solvents and biological relevance, were studied. This research is critical for understanding the pharmacokinetics and potential adsorption pathways of such compounds (Volkova et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives, which share some structural similarities, have been reported to interact with their targets leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been shown to impact a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Similar compounds such as indole derivatives have been reported to exhibit a wide range of biological activities .
Properties
IUPAC Name |
2-methyl-5-[phenyl(piperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-18-17-21(19-12)16(22)15(23-17)14(13-8-4-2-5-9-13)20-10-6-3-7-11-20/h2,4-5,8-9,14,22H,3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTPOMUHFVWPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.